L-gamma-glutamyl-D-alanine

Vue d'ensemble

Description

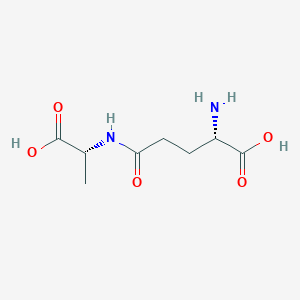

L-gamma-glutamyl-D-alanine is a dipeptide composed of L-glutamic acid and D-alanine. It is a product of the enzymatic reaction catalyzed by D-alanine gamma-glutamyltransferase, which transfers the gamma-glutamyl group from L-glutamine to D-alanine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-gamma-glutamyl-D-alanine can be synthesized enzymatically using D-alanine gamma-glutamyltransferase. The reaction involves the substrates L-glutamine and D-alanine, which are converted to this compound and ammonia under specific conditions . The enzyme catalyzes the transfer of the gamma-glutamyl group from L-glutamine to D-alanine, forming the desired dipeptide.

Industrial Production Methods

Industrial production of this compound typically involves the use of recombinant microorganisms engineered to express D-alanine gamma-glutamyltransferase. These microorganisms are cultured under controlled conditions to optimize the yield of the dipeptide. The process may include steps such as fermentation, enzyme extraction, and purification to obtain the final product.

Analyse Des Réactions Chimiques

Enzymatic Degradation and Hydrolysis

The γ-glutamyl bond in L-gamma-glutamyl-D-alanine is cleaved by gamma-glutamyl transpeptidase (GGT) through a two-step mechanism:

-

Acylation : Nucleophilic attack by the catalytic threonine residue (T391 in E. coli GGT) forms a covalent γ-glutamyl-enzyme intermediate .

-

Deacylation : Hydrolysis releases L-glutamic acid and D-alanine .

Mechanistic Insights

-

Catalytic Nucleophile : The hydroxyl group of a conserved threonine residue initiates the reaction .

-

Kinetics : The acylation step is faster than deacylation, making hydrolysis rate-limiting .

Role in Transpeptidation Reactions

GGT can also transfer the γ-glutamyl moiety of this compound to acceptor molecules (e.g., amino acids or peptides), forming new γ-glutamyl compounds :

Examples of Acceptors

Analytical Detection Methods

Applications De Recherche Scientifique

L-gamma-glutamyl-D-alanine has several applications in scientific research:

Mécanisme D'action

L-gamma-glutamyl-D-alanine exerts its effects primarily through its involvement in gamma-glutamyltransferase-catalyzed reactions. The gamma-glutamyl group is transferred from L-glutamine to D-alanine, forming the dipeptide. This reaction is crucial in the metabolism of glutathione and other gamma-glutamyl compounds . The molecular targets include gamma-glutamyltransferases and related enzymes involved in amino acid metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-gamma-glutamyl-L-alanine: Similar in structure but contains L-alanine instead of D-alanine.

Gamma-glutamylcysteine: Another gamma-glutamyl compound involved in glutathione synthesis.

Gamma-glutamylglutamine: A dipeptide with a gamma-glutamyl linkage to glutamine.

Uniqueness

L-gamma-glutamyl-D-alanine is unique due to its specific configuration (L-glutamic acid and D-alanine) and its role in gamma-glutamyltransferase-catalyzed reactions. This configuration may confer distinct biochemical properties and specificities compared to other gamma-glutamyl compounds.

Activité Biologique

L-gamma-glutamyl-D-alanine, a dipeptide formed from the amino acids gamma-glutamic acid and D-alanine, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including its physiological roles, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound (C8H14N2O5) is a gamma-glutamyl derivative of D-alanine. It is classified as a conjugate acid of L-gamma-glutamyl-D-alaninate, which plays a role in various biological processes. The unique structure of this compound allows it to participate in metabolic pathways and interact with specific receptors in the body .

Biological Functions

1. Neurotransmission:

Research indicates that D-amino acids, including D-alanine, can act as agonists at NMDA receptors, which are critical for synaptic plasticity and memory function. The presence of this compound may enhance these effects by modulating neurotransmission in the central nervous system .

2. Immune Response:

Studies have shown that D-amino acids can influence immune responses by acting as chemoattractants for leukocytes. For instance, D-phenylalanine and D-tryptophan derived from gut microbiota have been shown to modulate immune cell activity, suggesting that this compound may similarly impact immune functions through its metabolites .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound and related compounds:

- Study on Gut Microbiota: A 2018 study demonstrated that D-amino acids produced by gut microbiota significantly affect colonic luminal concentrations and may play a role in gut health and disease. The presence of these amino acids was linked to improved immune function and reduced pathogenic bacterial growth .

- Association with Disease Markers: Elevated levels of gamma-glutamyl transferase (GGT), which is involved in the metabolism of glutathione and related compounds, have been associated with various conditions such as non-alcoholic fatty liver disease (NAFLD) and colorectal adenoma. Although not directly linked to this compound, these findings highlight the importance of glutamate metabolism in disease processes .

Data Table: Summary of Key Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Sasabe et al., 2018 | Gut Microbiota | Identified D-amino acids in colonic lumen; linked to immune modulation |

| GGT Studies | Disease Association | Elevated GGT levels correlate with NAFLD and colorectal adenoma risk |

| Immune Response Studies | D-amino Acids | D-AAs act as chemoattractants for leukocytes |

Therapeutic Potential

The biological activities of this compound suggest potential therapeutic applications:

- Neurological Disorders: Given its role in neurotransmission, there is potential for this compound to be explored as a treatment for cognitive disorders or neurodegenerative diseases.

- Immunomodulation: Its influence on immune cell behavior could make it a candidate for therapies aimed at modulating immune responses in autoimmune diseases or infections.

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[(1R)-1-carboxyethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5/c1-4(7(12)13)10-6(11)3-2-5(9)8(14)15/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXXXVRAFAKQJM-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.